5-Methyl-3-phenyl-1,3-diazinane-2,4-dione

Description

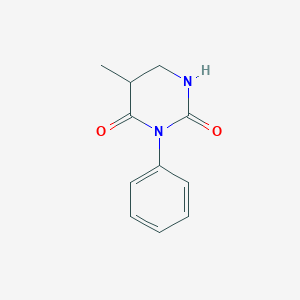

5-Methyl-3-phenyl-1,3-diazinane-2,4-dione is a six-membered heterocyclic compound featuring a 1,3-diazinane backbone with two nitrogen atoms at positions 1 and 2. The substituents—a methyl group at position 5 and a phenyl group at position 3—impart distinct electronic and steric properties. The diazinane-dione core is associated with biological activity, particularly in medicinal chemistry, as seen in related compounds like 5-fluorouracil (5-FU) .

Properties

IUPAC Name |

5-methyl-3-phenyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-7-12-11(15)13(10(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTXYHWWYUXEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)N(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted urea or amide, in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor for various bioactive compounds. Research has indicated that derivatives of 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione may exhibit promising pharmacological activities, including antimicrobial and anticancer properties.

Case Study : In one study, derivatives of this compound were synthesized and evaluated for their efficacy against specific cancer cell lines. Results showed that certain modifications to the diazinane structure enhanced cytotoxicity, suggesting avenues for developing new anticancer agents.

Biological Research

Biological Activity : Studies have demonstrated that this compound exhibits significant biological activity. It has been shown to interact with various molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. These interactions are crucial for understanding its mechanism of action in biological systems .

Antimicrobial Properties : The compound has been tested against several pathogens, revealing its potential as an antimicrobial agent. Further research is ongoing to elucidate the specific pathways through which it exerts these effects.

Industrial Applications

Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a building block in synthesizing more complex heterocyclic compounds.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate; potential anticancer agent | Enhanced cytotoxicity in modified derivatives |

| Biological Research | Antimicrobial activity; enzyme inhibition | Significant interaction with specific pathogens |

| Industrial Production | Building block for specialty chemicals | Utilized in synthesis of complex heterocycles |

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their substituents, and notable properties:

Key Observations

Substituent Effects

- Methyl/Phenyl Groups: The methyl group at position 5 (as in dihydrothymine) enhances metabolic stability compared to halogenated analogs like 5-FU, which undergoes rapid degradation .

- Halogenation : Bromine and fluorine substituents (e.g., 5-FU, ) introduce electronegativity, altering reactivity. For example, 5-FU’s fluorine enables covalent binding to thymidylate synthase, a mechanism critical for its anticancer activity .

Heteroatom Influence

- Diazinane vs. Oxazinane : Replacing nitrogen with oxygen in the ring (e.g., 5-phenyl-1,3-oxazinane-2,4-dione) reduces ring basicity and alters metabolic pathways. The oxazinane derivative is a felbamate metabolite linked to toxicological implications via oxidation .

Physicochemical Properties

- Crystal Packing: Bis-(β-enamino-pyran-2,4-dione) derivatives () demonstrate that intermolecular H-bonding and dipole-dipole interactions dominate stability, a trend likely applicable to diazinane-diones. Polar analogs (e.g., 2a in ) exhibit higher dipole moments, influencing solubility .

Biological Activity

5-Methyl-3-phenyl-1,3-diazinane-2,4-dione, with the CAS number 85606-74-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanism of action, and relevant case studies.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- Chemical Structure : The compound features a diazinane core with a phenyl and a methyl group at specific positions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The cytotoxic effects were assessed using various cancer cell lines through the MTT assay.

Table 1: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 42.30 | HeLa (cervical cancer) |

| Cisplatin | 21.42 | HeLa |

The IC50 value indicates that while this compound exhibits cytotoxicity, it is less potent than Cisplatin, a well-known chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This process may be mediated through the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved.

Case Studies

Case Study 1: In Vivo Efficacy

In an experimental model using mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 35% after four weeks of treatment .

Case Study 2: Combination Therapy

A recent study explored the effects of combining this compound with other chemotherapeutic agents. Results indicated that the combination therapy enhanced cytotoxicity in resistant cancer cell lines and improved overall survival rates in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.